![molecular formula C12H8N4O3 B2944300 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329929-56-8](/img/structure/B2944300.png)
7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C12H8N4O3 and a molecular weight of 256.22 g/mol. This compound belongs to the class of triazolopyrimidines, which are characterized by their fused triazole and pyrimidine rings
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antiparasitic activity against species of leishmania and trypanosoma .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of the parasites .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways in parasites, leading to their death .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which impact their bioavailability .
Result of Action
Similar compounds have been shown to have higher efficacy than reference commercial drugs in in vitro studies against different species of leishmania and trypanosoma .
Action Environment
Similar compounds have been studied for their stability and efficacy under various environmental conditions .
Análisis Bioquímico
Biochemical Properties
Triazolopyrimidine derivatives, to which this compound belongs, have been known for their remarkable pharmacology . They have been used in various applications, including antipyretic, analgesic, anti-inflammatory, herbicidal, antifungal, antimicrobial, antitumor, and antiparasitic properties .
Cellular Effects
The cellular effects of 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid are not well-studied. Related compounds have shown efficacy against various species of Leishmania spp. and Trypanosoma cruzi , suggesting that this compound may also have potential antiparasitic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of 5-amino-1,2,4-triazoles with 3-oxo esters or thioamides. One common method is the reaction with ethyl acetoacetate, which selectively yields the 7-oxo derivative. The reaction conditions usually require heating and the use of a suitable solvent to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is studied for its potential biological activities. It has been investigated for its antiparasitic properties and its ability to interact with various biological targets.
Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs, particularly those targeting parasitic infections.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparación Con Compuestos Similares
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is compared with other similar compounds, such as 7-oxo-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid and 7-oxo-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid. These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological characteristics.
List of Similar Compounds
7-oxo-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
7-oxo-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
7-oxo-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-9-6-8(7-4-2-1-3-5-7)13-12-14-10(11(18)19)15-16(9)12/h1-6H,(H,18,19)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMOOPDXYOLKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944217.png)
![N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2944221.png)

![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)
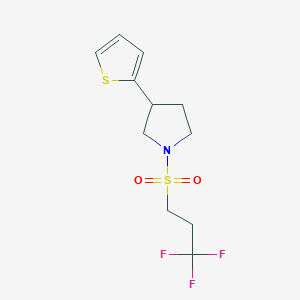
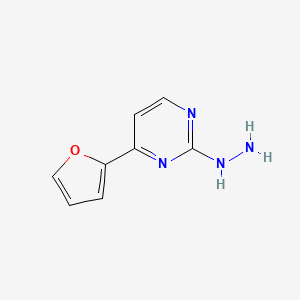
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2944230.png)
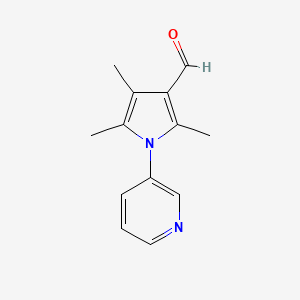
![5-(4-pyrrol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944232.png)
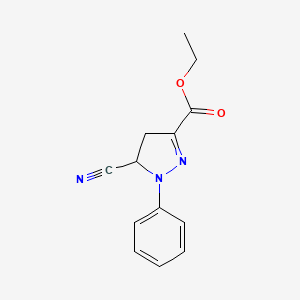
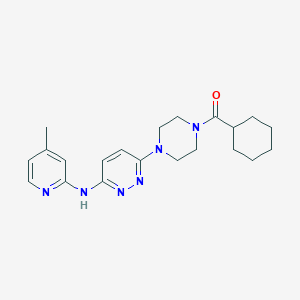
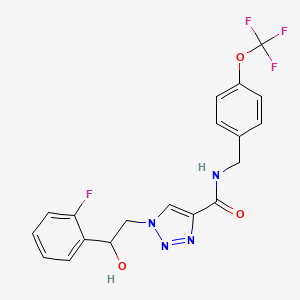
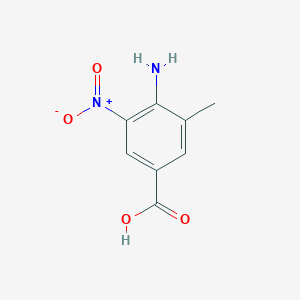
![methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate](/img/structure/B2944240.png)
